molecular formula C11H10N4O3 B13688314 2-(2-Methyl-5-nitrophenylamino)pyrimidin-4-ol

2-(2-Methyl-5-nitrophenylamino)pyrimidin-4-ol

Cat. No.: B13688314
M. Wt: 246.22 g/mol
InChI Key: VOKZZZWGEYZICE-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-nitrophenylamino)pyrimidin-4-ol is a heterocyclic compound that contains both pyrimidine and aniline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-5-nitrophenylamino)pyrimidin-4-ol typically involves the reaction of 2-amino-4-hydroxypyrimidine with 2-methyl-5-nitroaniline under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-5-nitrophenylamino)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-Methyl-5-aminophenylamino)pyrimidin-4-ol .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-5-nitrophenylamino)pyrimidin-4-ol involves its interaction with specific molecular targets within cells. This compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-5-nitrophenylamino)pyrimidin-4-ol
  • 2-(2-Methyl-5-aminophenylamino)pyrimidin-4-ol
  • 2-(2-Methyl-5-nitrophenylamino)pyrimidin-4-thiol

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

2-(2-methyl-5-nitroanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N4O3/c1-7-2-3-8(15(17)18)6-9(7)13-11-12-5-4-10(16)14-11/h2-6H,1H3,(H2,12,13,14,16)

InChI Key

VOKZZZWGEYZICE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=O)N2

Origin of Product

United States

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